Mecamylamine hydrochloride

概要

説明

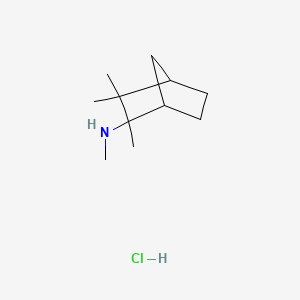

Mecamylamine Hydrochloride is a potent, oral antihypertensive agent and ganglion blocker . It is a secondary amine and is N,2,3,3-tetramethyl-bicyclo [2.2.1] heptan-2-amine hydrochloride . It is a white, odorless, or practically odorless, crystalline powder, highly stable, soluble in water, and has a molecular weight of 203.75 .

Molecular Structure Analysis

The empirical formula of Mecamylamine Hydrochloride is C11H21N • HCl . The molecular weight of the free base is 167.29 . The molecular weight considering the hydrochloride group is 203.75 .Chemical Reactions Analysis

Mecamylamine is a noncompetitive nicotinic acetylcholine receptor antagonist with preferential activity at the α3β4 subtype .Physical And Chemical Properties Analysis

Mecamylamine Hydrochloride is a white, odorless, or practically odorless, crystalline powder . It is highly stable and soluble in water . The molecular weight of Mecamylamine Hydrochloride is 203.75 .科学的研究の応用

Neurophysiological Research

Mecamylamine hydrochloride is used as an additive in extracellular saline during current-clamp recordings to reduce synaptic input, which is crucial in neurophysiological studies .

Nicotinic Acetylcholine Receptor Blocker

It serves as a non-selective blocker of nicotinic acetylcholine receptors in various cell types, including aortic body neurons and MLO-Y4 cells .

Central Nervous System Disorders

This compound is widely used in investigating the roles of central nicotinic acetylcholine receptors (nAChRs) in brain functions related to learning, memory, decision-making, and cognition, as well as disorders like addiction, autism, Tourette’s syndrome, schizophrenia, and various cognitive and mood disorders .

Addiction and Mood Disorders

Mecamylamine’s pharmacological properties and the differential effects of its stereoisomers are being explored for effectiveness in treating CNS disorders, including nicotine and alcohol addiction, mood disorders, cognitive impairment, and attention deficit hyperactivity disorder .

Antihypertensive Agent

Initially developed for its ganglion-blocking activity, Mecamylamine hydrochloride has been marketed as an antihypertensive agent in the United States for approximately 40 years .

Therapeutic Applications

Several other potential therapeutic applications are being investigated for Mecamylamine hydrochloride beyond its initial use as an antihypertensive agent .

作用機序

Target of Action

Mecamylamine hydrochloride primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Mecamylamine acts as a non-selective, non-competitive antagonist of these receptors .

Mode of Action

Mecamylamine hydrochloride functions as a ganglionic blocker . It prevents the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings . This interaction leads to a reduction in sympathetic tone, vasodilation, and reduced cardiac output .

Biochemical Pathways

The primary biochemical pathway affected by mecamylamine hydrochloride is the cholinergic pathway . By blocking the action of acetylcholine at the ganglionic level, mecamylamine disrupts the normal functioning of this pathway, leading to its antihypertensive effects .

Pharmacokinetics

Mecamylamine hydrochloride is almost completely absorbed from the gastrointestinal tract, resulting in consistent lowering of blood pressure in most patients with hypertensive cardiovascular disease . It has a gradual onset of action (1/2 to 2 hours) and a long-lasting effect (usually 6 to 12 hours or more) . Mecamylamine is excreted slowly in the urine in the unchanged form . The rate of its renal elimination is influenced markedly by urinary pH. Alkalinization of the urine reduces, and acidification promotes, renal excretion of mecamylamine . Mecamylamine crosses the blood-brain and placental barriers .

Result of Action

The primary result of mecamylamine hydrochloride’s action is a reduction in blood pressure . This occurs in both normotensive and hypertensive individuals . A small oral dosage often produces a smooth and predictable reduction of blood pressure . Although this antihypertensive effect is predominantly orthostatic, the supine blood pressure is also significantly reduced .

Action Environment

The action of mecamylamine hydrochloride can be influenced by various environmental factors. For instance, the rate of its renal elimination is influenced markedly by urinary pH . Furthermore, it is well absorbed from the gastrointestinal tract, suggesting that factors affecting gastrointestinal health and function could potentially impact the bioavailability and efficacy of the drug .

Safety and Hazards

将来の方向性

Mecamylamine has been evaluated for its potential therapeutic effects in a wide variety of CNS disorders, including addiction . It has also been reported to bring about sustained relief from tics in Tourette syndrome when a series of more usually used agents had failed . In a recent double-blind, placebo-controlled Phase II trial in Indian patients with major depression, (S)-mecamylamine (TC-5214) appeared to have efficacy as an augmentation therapy .

特性

IUPAC Name |

N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896795 | |

| Record name | N,2,3,3-Tetramethyl-2-norbornanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mecamylamine hydrochloride | |

CAS RN |

826-39-1 | |

| Record name | Mecamylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecamylamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MECAMYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2,3,3-Tetramethyl-2-norbornanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecamylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECAMYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4956DJR58O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

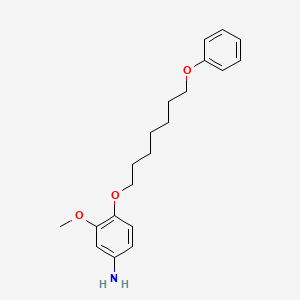

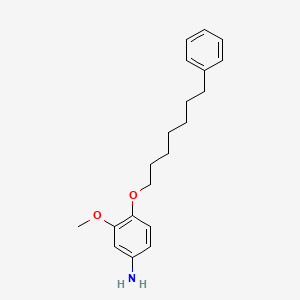

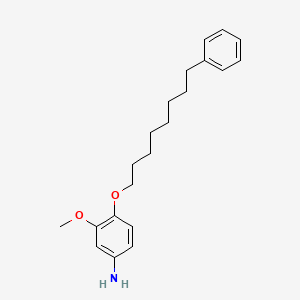

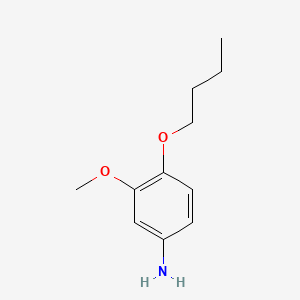

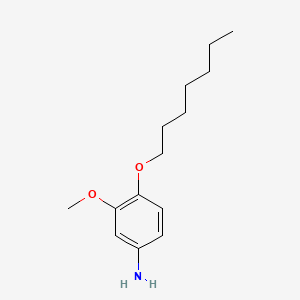

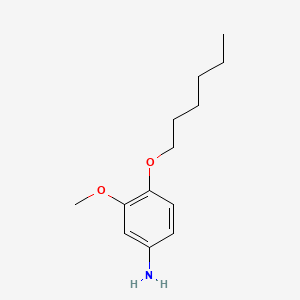

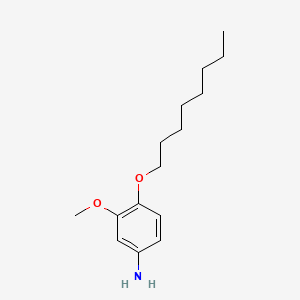

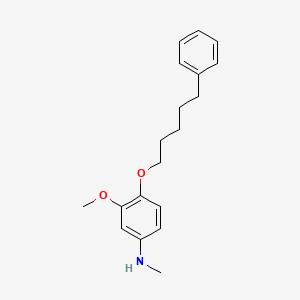

Feasible Synthetic Routes

Q & A

Q1: How does Mecamylamine Hydrochloride exert its effects within the body?

A1: Mecamylamine Hydrochloride is a non-selective nicotinic acetylcholine receptor (nAChR) antagonist. [, , , , ] It works by binding to nAChRs, primarily those found at autonomic ganglia, effectively blocking the action of acetylcholine. [, , , ] This blockade inhibits signal transmission through these ganglia, leading to a decrease in sympathetic nervous system activity. [, , ] Consequently, Mecamylamine Hydrochloride exerts effects like reducing blood pressure and heart rate. [, , , ]

Q2: Can you elaborate on the specific nicotinic receptor subtypes targeted by Mecamylamine Hydrochloride?

A2: While Mecamylamine Hydrochloride acts as a non-selective antagonist of nAChRs, studies show it exhibits a higher affinity for α3β4 and α4β2 receptor subtypes. [] Further research highlights its ability to block α7nAChRs, contributing to its anti-inflammatory effects. [] Notably, its interaction with specific nAChR subtypes contributes to its diverse pharmacological effects. [, , ]

Q3: What is the chemical structure of Mecamylamine Hydrochloride?

A3: Mecamylamine Hydrochloride is a secondary amine with the molecular formula C11H22ClN. [] Its molecular weight is 203.74 g/mol. [] While the provided research papers don't delve into detailed spectroscopic data, its structure has been confirmed through X-ray diffraction analysis, revealing the absolute configuration of its enantiomers. []

Q4: Does Mecamylamine Hydrochloride possess any catalytic properties?

A4: The provided research does not highlight any catalytic properties of Mecamylamine Hydrochloride. Its primary mechanism of action revolves around its antagonist activity at nAChRs, influencing various physiological processes. [, , , , ]

Q5: Has computational chemistry been employed in research on Mecamylamine Hydrochloride?

A5: While the provided research doesn't directly use computational methods like QSAR modeling for Mecamylamine Hydrochloride, it's worth noting that such techniques are valuable in drug discovery. They help predict the activity and potency of molecules based on their structure. Applying these techniques to Mecamylamine Hydrochloride could potentially reveal valuable insights into its structure-activity relationships and guide the development of novel nAChR antagonists.

Q6: How does modifying the structure of Mecamylamine Hydrochloride affect its activity?

A6: Modifying Mecamylamine Hydrochloride's structure could significantly impact its activity, potency, and selectivity for different nAChR subtypes. [] For instance, altering its substituents might influence its binding affinity to specific receptor subtypes, thereby altering its pharmacological effects. [] Further research exploring these structural modifications could contribute to the development of more selective and potent nAChR modulators.

Q7: What are the known toxicological effects of Mecamylamine Hydrochloride?

A8: Mecamylamine Hydrochloride has been associated with various side effects, including constipation, blurred vision, dry mouth, and orthostatic hypotension. [, , ] In some cases, it has been linked to a neuromuscular disorder characterized by anxiety, tremors, and even convulsions. [, ] These findings emphasize the need for careful patient monitoring and dose adjustment when using this drug.

Q8: What are the pharmacokinetic properties of Mecamylamine Hydrochloride?

A9: Mecamylamine Hydrochloride is well-absorbed when administered orally. [] The research suggests that it effectively blocks conduction through autonomic ganglia. [, ] While specific details about its distribution, metabolism, and excretion aren't extensively covered, the research highlights its impact on the autonomic nervous system. [, ] Further research on its pharmacokinetic profile would enhance our understanding of its duration of action and potential for drug interactions.

Q9: Has Mecamylamine Hydrochloride demonstrated efficacy in in vitro or in vivo models?

A10: Research shows Mecamylamine Hydrochloride's efficacy in various experimental models. In vitro studies demonstrate its ability to inhibit cell proliferation and migration induced by lipopolysaccharide in RAW 264.7 macrophages, suggesting anti-inflammatory properties. [] In vivo studies using rodent models reveal its effects on gastrointestinal transit, passive avoidance learning, and spatial working memory. [, , ] Furthermore, clinical observations suggest its potential in treating hypertension, although accompanied by side effects. [, , , ]

Q10: What are the implications of Mecamylamine Hydrochloride's effects on the cholinergic system for potential therapeutic applications?

A12: Mecamylamine Hydrochloride's impact on the cholinergic system, particularly its interaction with nicotinic acetylcholine receptors, holds implications for various therapeutic applications. [, , , , ] Its ability to modulate cholinergic activity suggests potential for managing conditions like hypertension, pain, and inflammation. [, , , , , , ] Further research exploring its effects on different cholinergic pathways and receptor subtypes could lead to novel treatments for neurological disorders, gastrointestinal disorders, and inflammatory conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。